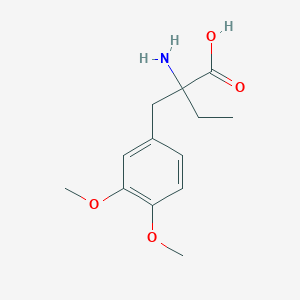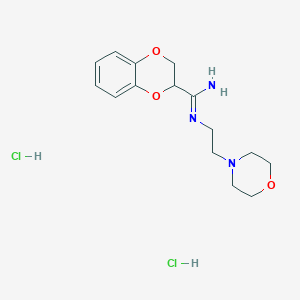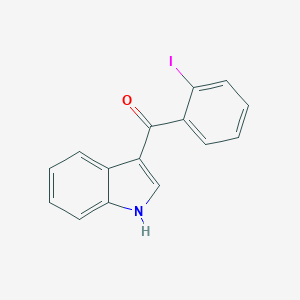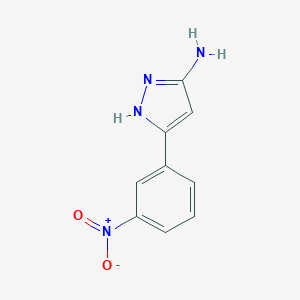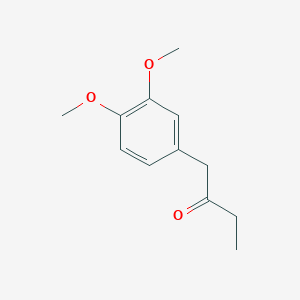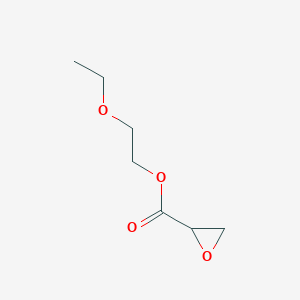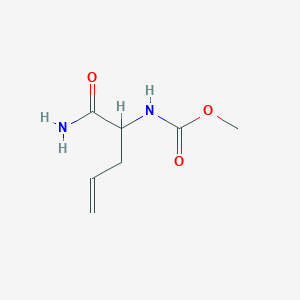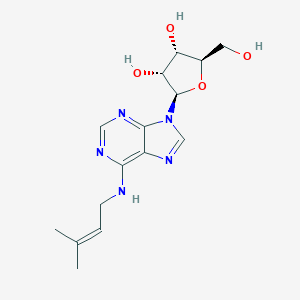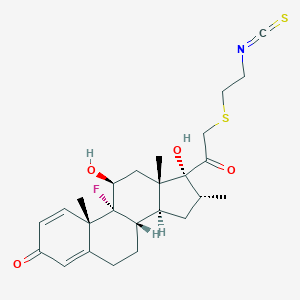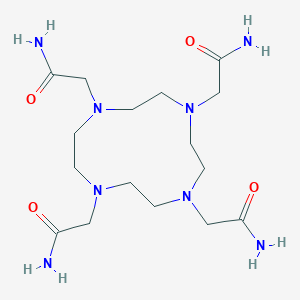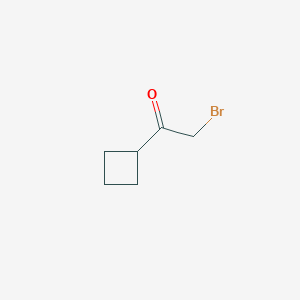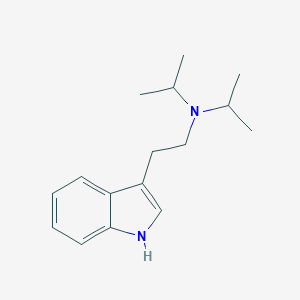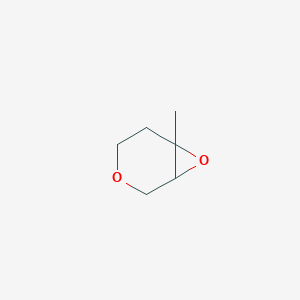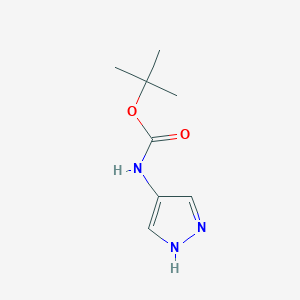
tert-butyl N-(1H-pyrazol-4-yl)carbamate
Descripción general
Descripción
The compound tert-butyl N-(1H-pyrazol-4-yl)carbamate is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The tert-butyl group attached to the nitrogen of the pyrazole ring and the carbamate functional group at the 4-position indicate that this compound could be an intermediate or a product in various organic synthesis reactions involving pyrazoles.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been explored in several studies. For instance, a novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a more versatile approach than previous methods . Another study presents the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating the influence of reaction media on regioselectivity . Additionally, the reactivity of tert-butyl N-ethynyl-N-phenylcarbamate in 1,3-dipolar cycloaddition reactions has been investigated, leading to the formation of 5-amino pyrazole derivatives with high regioselectivity .
Molecular Structure Analysis
The molecular structure of tert-butyl N-(1H-pyrazol-4-yl)carbamate and its derivatives can be complex, with potential for various isomeric forms. For example, the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate resulted in two diastereomers, which were separated and one of which was further characterized by X-ray crystallography .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions. The use of tert-butyl nitrite as a N1 synthon in a multicomponent reaction has been described, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . The reactivity of N-tert-butyl-1,2-diaminoethane with atmospheric CO2 to form a zwitterionic ammonium carbamate salt also highlights the potential for pyrazole derivatives to engage in reactions with small molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl N-(1H-pyrazol-4-yl)carbamate would be influenced by the presence of the tert-butyl group and the carbamate functionality. These groups can affect the compound's solubility, stability, and reactivity. For instance, tert-butyl amides from Ugi reactions have been shown to undergo cyclization under specific conditions, demonstrating the impact of substituents on the behavior of pyrazole derivatives . The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides to produce fluorinated pyrazole-4-carboxylic acids on a multigram scale also provides insight into the reactivity of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselectivity in Synthesis
A study demonstrated the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, closely related to tert-butyl N-(1H-pyrazol-4-yl)carbamate, showing different regioselectivity based on the reaction media used (Martins et al., 2012).
New Reagents for Synthesis
Development of a new reagent, 4-nitro-1-H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]carbamidine, offers insights into efficient synthesis of related compounds, like tert-butyl N-(1H-pyrazol-4-yl)carbamate (Yong et al., 1999).
Intermediate in Synthesis
Tert-butyl N-(1H-pyrazol-4-yl)carbamate is often used as an intermediate in the synthesis of complex molecules, such as mTOR targeted PROTAC molecules (Zhang et al., 2022).
Biological Applications and Studies
Role in Antibacterial Agents
Novel 1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-a]pyrazin-6-yl] ethan-1-amine derivatives, synthesized using tert-butyl N-(1H-pyrazol-4-yl)carbamate-related compounds, show significant antibacterial activity (Prasad, 2021).
Antitumor Agents
Synthesis of novel benzimidazoles, involving tert-butyl N-(1H-pyrazol-4-yl)carbamate derivatives, has been linked to potential antitumor properties (Abonía et al., 2011).
Chiroptical Studies
Chiroptical properties of nonracemic 1,6,7-trisubstituted 2,3-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles, related to tert-butyl N-(1H-pyrazol-4-yl)carbamate, have been studied for potential applications in stereochemical analysis (Pušavec Kirar et al., 2016).
Crystallography and Structural Analysis
Hydrogen Bonding Patterns
Studies on hydrogen bonding in derivatives of tert-butyl N-(1H-pyrazol-4-yl)carbamate provide insights into molecular interactions crucial for drug design and material science (López et al., 2010).
Crystallographic Investigations
Crystal structure analysis of tert-butyl N-(1H-pyrazol-4-yl)carbamate derivatives reveals important structural information, aiding in the understanding of their physical and chemical properties (Kant et al., 2015).
Propiedades
IUPAC Name |
tert-butyl N-(1H-pyrazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-10-5-6/h4-5H,1-3H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVIULBFZPNHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1H-pyrazol-4-yl)carbamate | |
CAS RN |
130106-42-2 | |
| Record name | tert-Butyl (1H-pyrazol-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



